3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-2-3-9-10(12(15)4-5-13)7-14-11(9)6-8/h2-3,6-7,14H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQHNTUEJHHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The primary and most referenced method for synthesizing 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile involves the condensation of 6-methylindole with cyanoacetic acid or its derivatives . This reaction typically proceeds under conditions that promote acylation at the C-3 position of the indole ring, resulting in the formation of the 3-oxo-3-(indol-3-yl)propanenitrile structure.
- Reagents: 6-methylindole, cyanoacetic acid (or cyanoacetyl derivatives), acetic anhydride or other acylating agents.
- Conditions: Heating with acetic anhydride to activate cyanoacetic acid, facilitating the acylation of the indole nucleus.
- Outcome: Formation of the target this compound with good yields.
This method is consistent with classical acylation chemistry of indoles and has been validated by spectral data and elemental analysis.
Detailed Reaction Scheme and Mechanism
The synthesis follows a pathway similar to that used for related indole derivatives:
- Step 1: Activation of cyanoacetic acid by acetic anhydride forms a reactive cyanoacetyl intermediate.
- Step 2: Electrophilic substitution at the C-3 position of 6-methylindole by the cyanoacetyl intermediate.
- Step 3: Formation of the keto-nitrile product after workup.
This process can be summarized as:
$$
\text{6-methylindole} + \text{cyanoacetic acid} \xrightarrow[\text{acetic anhydride}]{\Delta} \text{this compound}
$$
The reaction is typically carried out at elevated temperatures (~85 °C) to ensure completion.
Experimental Procedure Example
A representative preparation involves:
- Dissolving 6-methylindole and cyanoacetic acid in acetic anhydride.
- Heating the mixture to reflux (~85 °C) for several hours.
- Cooling and quenching the reaction mixture.
- Isolating the product by filtration or extraction.
- Purification by recrystallization from suitable solvents such as ethanol or dioxane.
This procedure yields the compound as a crystalline solid with characteristic IR absorptions for nitrile (~2200 cm⁻¹) and keto carbonyl (~1680 cm⁻¹) groups, confirmed by NMR and mass spectrometry.
Analytical Data Supporting the Preparation
| Parameter | Data for this compound |
|---|---|
| Molecular Formula | C12H10N2O |
| Molecular Weight | 198.22 g/mol |
| IR Spectra | CN stretch ~2200 cm⁻¹, C=O stretch ~1680 cm⁻¹ |
| ¹H NMR (DMSO-d6) | Aromatic protons, methyl singlet at ~2.3 ppm, characteristic indole signals |
| ¹³C NMR | Signals corresponding to methyl, aromatic carbons, carbonyl (~180 ppm), nitrile (~115 ppm) |
| Mass Spectrometry (EI) | Molecular ion peak at m/z 198 |
These data confirm the structure and purity of the prepared compound.
Synthetic Variations and Derivative Formation
The prepared this compound can be further utilized to synthesize various derivatives:
- Coupling with diazonium salts to form hydrazones.
- Reaction with chloroacetonitrile to yield aminopyrazoles.
- Condensation with benzylidenemalononitrile or enaminones to form pyran and pyridone derivatives.
- Reaction with N,N-dimethylformamide dimethyl acetal to form enamines, further convertible to cyanopyrazoles.
These transformations highlight the synthetic versatility of the compound and its utility in heterocyclic chemistry.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Reagents/Conditions | Product Yield | Notes |
|---|---|---|---|---|
| 1 | 6-methylindole + cyanoacetic acid | Acetic anhydride, heat (~85 °C) | Moderate to high (70-85%) | Standard acylation method |
| 2 | This compound | Diazonium salts, NaOAc, EtOH/dioxane | High (77-80%) | For hydrazone derivatives formation |
| 3 | Compound from method 1 | Chloroacetonitrile, triethylamine | Moderate | Aminopyrazole synthesis |
| 4 | Compound from method 1 | DMF-DMA, hydrazine hydrate | Moderate | Cyanopyrazole formation |
Chemical Reactions Analysis
Types of Reactions
3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways involving indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with biological receptors and enzymes, potentially modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Key Observations :
Reactivity Trends :
Metabolic Stability :
- Methyl groups (e.g., 6-Me) are generally metabolically stable, reducing susceptibility to oxidative degradation compared to methoxy or unsubstituted indoles .
Stability and Physicochemical Properties
| Property | 3-(6-Me-1H-indol-3-yl)-3-oxopropanenitrile | 3-(5-Br-1H-indol-3-yl)-3-oxopropanenitrile | 3-(5-MeO-1H-indol-3-yl)-3-oxopropanenitrile |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~2.8 | ~1.5 |
| Solubility | Moderate in DMSO, low in water | Low in polar solvents | High in DMSO, moderate in water |
| Thermal Stability | Stable up to 150°C (decomposes above) | Similar | Slightly lower (decomposes ~140°C) |
Notes:
- The 6-methyl group balances lipophilicity and solubility, making it suitable for medicinal chemistry optimization.
- Brominated analogues may exhibit higher crystallinity due to halogen bonding .
Biological Activity
3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features an indole moiety, which is known for its diverse biological activities. The presence of the nitrile functional group enhances its reactivity and interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Chemical Formula | C12H10N2O |
| Indole Moiety | Present (6-methyl substitution) |
| Functional Groups | Nitrile (–C≡N), Carbonyl (–C=O) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which disrupts microtubule formation essential for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells.
- Serotonin Receptor Modulation : Due to its indole structure, it may interact with serotonin receptors, influencing mood regulation and other physiological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of indole compounds can inhibit cancer cell proliferation. For example, a series of indole derivatives showed significant inhibition against various cancer cell lines, including H460 and A549 .
- Antimicrobial Properties : The indole framework is associated with antimicrobial activity, making it a candidate for developing new antibiotics .
Table 2: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : In a study involving various indole derivatives, this compound was evaluated for its cytotoxic effects on colorectal cancer cells. Results indicated an IC50 value that suggests significant potency compared to standard chemotherapeutics .
- Molecular Docking Studies : Molecular docking studies have shown that the compound binds effectively to protein targets involved in cancer progression, such as GSK-3β. This binding affinity correlates with observed antiproliferative effects in vitro .
Q & A
Q. What are the standard synthetic routes for preparing 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile, and how are reaction conditions optimized?
The compound is synthesized via multicomponent tandem reactions, such as the Knoevenagel-cyclocondensation of indole derivatives with nitriles or aldehydes. For example, in the presence of acetic acid-functionalized imidazolium salts ([cmdmim]I), reactions under reflux in ethanol yield derivatives with high atom economy and catalyst reusability (up to 5 cycles) . Optimization involves adjusting solvent polarity, catalyst loading (typically 10 mg per mmol substrate), and reaction time (1–12 hours). Computational methods like Fukui analysis can guide substrate selection to enhance reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- FT-IR : To identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹).
- NMR (¹H/¹³C) : For structural elucidation; indole protons resonate at δ 7.0–8.5 ppm, while the nitrile carbon appears at ~115 ppm.
- UV-Vis : To study electronic transitions, particularly for derivatives with extended conjugation.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. These methods are validated against computational models (e.g., ELF, LOL) to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for higher concentrations. Full chemical-resistant suits are mandatory.
- Environmental controls : Avoid drainage contamination; use closed systems.
- First aid : Immediate decontamination for skin/eye contact. Toxicity data is limited, so assume acute toxicity and prioritize hazard mitigation .
Advanced Research Questions
Q. How does the choice of catalyst influence the chemodivergence of reactions involving this compound?
Ionic liquids (e.g., tributyl phosphonium-based catalysts) enable tunable acidity, directing reactions toward pyridines or nicotinonitrile derivatives. For example, with malononitrile, the catalyst stabilizes enolate intermediates, favoring cyclization over polymerization. Catalyst recycling efficiency (>90% yield after 5 cycles) is critical for sustainable synthesis .
Q. What computational strategies predict the reactivity of this compound in nucleophilic/electrophilic reactions?
- Fukui functions : Identify nucleophilic (indole C3) and electrophilic (carbonyl carbon) sites.
- Molecular docking : Predict binding affinities for drug-likeness studies, validated via experimental UV-Vis and NMR data.
- DFT calculations : Optimize transition states for reactions like thiazole formation with thiourea, reducing trial-and-error in synthetic design .
Q. How can contradictory spectroscopic data be resolved when characterizing novel derivatives?
Contradictions (e.g., unexpected NMR shifts) are addressed by:
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate at 40–60°C and monitor decomposition via HPLC.
- pH profiling : Test in buffered solutions (pH 1–12) to identify hydrolysis-sensitive moieties (e.g., nitrile to amide conversion).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for nitriles) .
Q. How are structure-activity relationships (SARs) studied for indole-nitrile derivatives in drug discovery?
- Derivatization : Introduce substituents (e.g., chloro, methyl) at indole positions 4 or 5 to modulate bioactivity.
- In vitro assays : Test cytotoxicity and enzyme inhibition (e.g., JAK/STAT pathways) using analogues like 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
- Molecular dynamics : Simulate interactions with target proteins (e.g., Janus kinases) to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
